L-threonic acid calcium salt

描述

L-Threonic acid calcium salt is a calcium salt of threnoic acid and a novel drug developed for the treatment of osteoporosis and as a calcium supplement . It is found in dietary supplements as a source of L-threonate used in the treatment of calcium deficiency and prevention of osteoporosis . The most common form is calcium L-threonate, or (2R,3S)-2,3,4-trihydroxy butyric acid calcium .

Synthesis Analysis

The pharmacokinetics of L-threonate after single or multiple oral administrations were evaluated in a study . The subjects were assigned to receive a single dose, 675, 2025, or 4050 mg, of calcium L-threonate or repeated doses of 2025 mg twice daily for 4 days . Serial plasma and urine samples were analyzed with HPLC-MS/MS .Molecular Structure Analysis

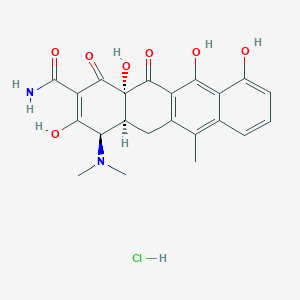

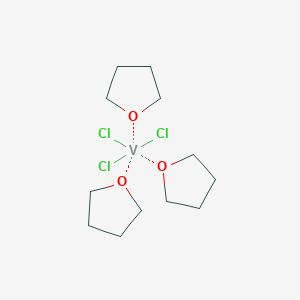

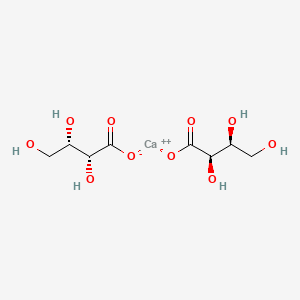

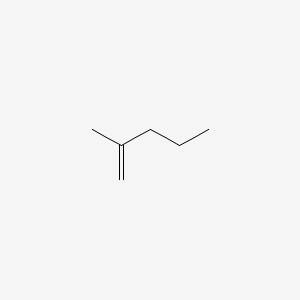

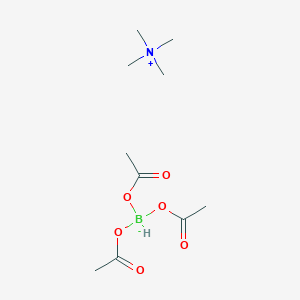

The molecular formula of L-Threonic acid calcium salt is C8H14CaO10 . The IUPAC name is calcium; (2R,3S)-2,3,4-trihydroxybutanoate . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Chemical Reactions Analysis

In the single dose group of the study, Cmax reached at 2.0 h and the mean t1/2 was approximately 2.5 h . Area under curve (AUC) and Cmax increased with dose escalation, but dose proportionality was not observed over the range of 675 to 4050 mg . Cumulative urinary excretion of L-threonate over 24 h represented 5.9% of the administered dose with a mean Cl/r of 0.8 L/h .Physical And Chemical Properties Analysis

The molecular weight of L-Threonic acid calcium salt is 310.27 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .科学研究应用

1. L-threonic acid及其金属化合物的化学元素分析

Gao, Chen, Ju和Li (2003)进行的一项研究分析了包括L-threonic acid和L-threonate钙在内的纯固体化合物。他们采用强酸型离子交换法从L-threonate钙中获得了L-threonic acid,并通过化学元素分析确定了这些化合物的组成。他们的研究为我们详细了解L-threonic acid及其金属化合物的结构特征提供了依据(Gao, Chen, Ju, & Li, 2003).

2. 植物中的代谢

Helsper和Loewus (1982)探讨了L-threonic acid在Pelargonium crispum和Rumex x acutus等植物中的代谢。他们观察到L-threonic acid是这些植物的天然成分,并研究了其在离体叶片中由L-ascorbic acid形成的过程。这项研究有助于我们了解L-threonic acid在植物中的代谢途径(Helsper & Loewus, 1982).

3. 增强认知功能的潜力

Wroolie等人的一项临床试验(2017)调查了L-Threonic Acid Magnesium Salt (L-TAMS)对轻度至中度阿尔茨海默病患者的影响。他们观察到,经过8周的L-TAMS治疗后,迷你精神状态检查(MMSE)评分有所提高,表明其对阿尔茨海默病患者的认知功能有潜在益处(Wroolie et al., 2017).

4. 在突触密度和认知能力中的作用

Sun, Weinger, Mao和Liu (2016)发现,口服L-Threonic acid与镁相结合可以增强学习和记忆力。他们发现,这种被称为L-TAMS的组合可以提高神经元内镁浓度,进而影响突触密度和认知能力(Sun, Weinger, Mao, & Liu, 2016).

5. 对破骨细胞骨吸收的影响

He, Tong, Li和Wu (2005)的一项研究考察了L-threonate钙在体外对兔破骨细胞骨吸收的影响。他们的研究结果表明,L-threonate钙可以抑制骨吸收,这可能对骨骼健康和骨质疏松症的治疗有潜在的影响(He, Tong, Li, & Wu, 2005).

6. 与抗坏血酸代谢的相互作用

Thomas和Hughes (1983)研究了抗坏血酸和threonic acid在豚鼠中的关系。他们的研究表明,threonic acid作为抗坏血酸的分解产物,可能影响抗坏血酸的代谢,表明其对维生素C代谢的潜在影响(Thomas & Hughes, 1983).

7. L-threonic acid化合物的理化性质

Huan (2002)的研究重点是L-threonate镍的合成和理化性质。这项研究有助于我们了解L-threonic acid化合物的化学性质及其在各个领域的潜在应用(Huan, 2002).

8. L-threonic acid配合物的稳定性

朱振富(2000)进行的一项研究探讨了L-threonic acid与各种金属离子的配合物的稳定性,深入了解了L-threonic acid在不同条件下的化学行为(Zhu Zhen-fu, 2000).

作用机制

L-threonate is an active metabolite of vitamin C that mediates a stimulatory action on vitamin C uptake . Therapeutic efficacy of calcium threonate in reducing was studied and investigated due to the hypothesis that it may play a role in the mineralization process through its positive action on vitamin C .

安全和危害

Calcium L-threonate was well tolerated in healthy Chinese subjects, with no pattern of dose-related adverse events . Plasma exposure increased with dose escalation, but linear pharmacokinetics were not observed over the studied doses . L-threonate was absorbed rapidly, and its absorption was enhanced by food intake . No systemic accumulation appeared after repeated administrations .

未来方向

The L-Threonic Acid Calcium Salt Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing robust growth driven by technological advancements and increasing demand .

属性

IUPAC Name |

calcium;(2R,3S)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXGOFZGZFVRHK-BALCVSAKSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Threonic acid calcium salt | |

CAS RN |

70753-61-6 | |

| Record name | Butanoic acid, 2,3,4-trihydroxy-, calcium salt (2:1), (2R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium 3-{2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene]-1,3-benzoxazol-3(2H)-yl}propane-1-sulfonate](/img/structure/B7801194.png)